

Technical Guide: Solubility & Characterization of trans-2-Methylcyclopropanemethanamine HCl

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Compound of Interest

Compound Name: *trans-C-(2-Methyl-cyclopropyl)-methylamine*

Cat. No.: B8187257

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Executive Summary

trans-2-Methylcyclopropanemethanamine Hydrochloride is a specialized bifunctional building block used primarily in the synthesis of conformationally restricted bioactive amines (e.g., LSD1 inhibitors, monoamine oxidase inhibitors).[1] Its structure features a rigid cyclopropane core that imparts unique steric and electronic properties compared to flexible alkyl chains.

Understanding its solubility is critical for:

- **Reaction Optimization:** Selecting compatible solvents for nucleophilic substitutions or coupling reactions.
- **Purification:** Designing crystallization protocols to separate the trans-isomer from the cis-isomer or impurities.
- **Formulation:** Developing stable liquid or solid dosage forms in early-stage drug discovery.

This guide details the theoretical solubility profile, experimental determination protocols, and solvent selection strategies for this compound.[1]

Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6]

Before assessing solubility, the fundamental properties of the solid state must be established. The hydrochloride salt form drastically alters the solubility landscape compared to the free amine.

Property	Detail
IUPAC Name	trans-1-(Aminomethyl)-2-methylcyclopropane hydrochloride
Molecular Formula	C ₅ H ₁₁ N[2][3] · HCl
Molecular Weight	121.61 g/mol (Salt); 85.15 g/mol (Free Base)
Core Structure	Cyclopropane ring with trans-configured methyl and aminomethyl groups.
Salt Form	Hydrochloride (Primary ammonium cation, Cl ⁻ anion).[1]
Bonding Character	Ionic lattice (strong electrostatic interactions) + Hydrophobic core.
LogP (Predicted)	~0.5 (Free Base); Salt is highly hydrophilic (LogD < 0 at pH < 7).

Structural Impact on Solubility[1]

- The Ammonium Headgroup (-CH₂NH₃⁺ Cl⁻): This is the dominant driver of solubility. It forms strong hydrogen bonds with water and protic solvents (MeOH, EtOH), ensuring high aqueous solubility.[1]
- The Cyclopropane Core: Unlike a flexible propyl chain, the cyclopropane ring is rigid and lipophilic. The trans-methyl group adds steric bulk and slight lipophilicity, potentially reducing solubility in highly polar media compared to unsubstituted cyclopropylmethylamine, while increasing solubility in chlorinated solvents (DCM/CHCl₃) relative to inorganic salts.[1]

- Stereochemistry (trans vs. cis): Trans-isomers generally possess higher symmetry and more efficient crystal packing than cis-isomers. This often results in a higher melting point and lower solubility for the trans-isomer in a given solvent, a property often exploited for chiral resolution via fractional crystallization.

Solubility Profile & Solvent Selection

The following solubility data is derived from structure-property relationships of homologous cyclopropylamine salts (e.g., Cyclopropylmethylamine HCl, CAS 67376-94-7) and general amine salt thermodynamics.

Predicted Solubility Table (at 25°C)

Solvent Class	Specific Solvent	Solubility Rating	Mechanism	Application
Aqueous	Water (pH < 7)	Very High (>100 mg/mL)	Ion-dipole hydration	Stock solutions, aqueous workup.
Protic Polar	Methanol	High (>50 mg/mL)	H-bonding, high dielectric	Reaction solvent, recrystallization. [1]
Protic Polar	Ethanol	Moderate (10–50 mg/mL)	Reduced dielectric vs. MeOH	Crystallization (often with antisolvent).
Protic Polar	Isopropanol (IPA)	Low (<10 mg/mL)	Steric hindrance, lower polarity	Antisolvent for crystallization.[1]
Aprotic Polar	DMSO / DMF	High (>50 mg/mL)	Strong dipole solvation	Reaction solvent (nucleophilic substitution).
Chlorinated	Dichloromethane	Low to Moderate	Ion pairing capability	Extraction (if lipophilic enough), otherwise suspension.[1]
Ethers	THF / Diethyl Ether	Very Low / Insoluble	Poor cation solvation	Antisolvent (precipitates salt).
Hydrocarbons	Hexane / Toluene	Insoluble	No interaction with ions	Washing to remove non-polar impurities.

Thermodynamic Decision Framework

The dissolution of the HCl salt is a competition between the Crystal Lattice Energy (holding the solid together) and the Solvation Energy (stabilizing the ions in solution).

- To Dissolve: Use High Dielectric Constant (

) solvents (Water, MeOH, DMSO) to overcome lattice energy.[1]

- To Precipitate: Add Low

solvents (Ether, Hexane, Acetone) to destabilize the solvated ions.[1]

Experimental Protocols

To validate the specific solubility of your batch (which can vary by polymorph or purity), use the following protocols.

Protocol A: Gravimetric Equilibrium Solubility (The "Gold Standard")

Objective: Determine the exact saturation concentration (

) in a specific solvent.

- Preparation: Weigh ~50 mg of trans-2-methylcyclopropanemethanamine HCl into a 4 mL HPLC vial.
- Solvent Addition: Add 250 μ L of the target solvent.
- Equilibration: Shake/vortex at 25°C for 24 hours.
 - If fully dissolved: Add more solid until a suspension persists.
 - If suspension: Proceed.
- Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 μ m PTFE filter (ensure filter compatibility).
- Quantification:
 - Transfer a known volume (e.g., 100 μ L) of the clear supernatant to a pre-weighed aluminum pan.
 - Evaporate solvent (vacuum oven at 40°C).

- Weigh the residue.
- Calculation:

[1]

Protocol B: Salt Break & Extraction (Partition Coefficient)

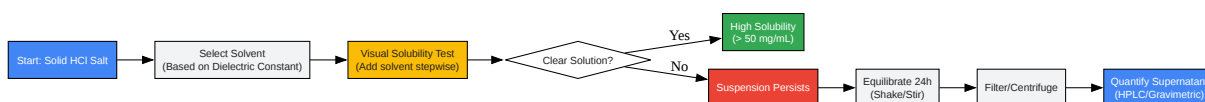
Objective: Determine distribution between organic and aqueous phases for workup optimization.

- Dissolve 100 mg of the HCl salt in 10 mL Water.
- Adjust pH to >12 using 1M NaOH (converts to free base: trans-2-methylcyclopropanemethanamine).
- Add 10 mL Organic Solvent (e.g., DCM or MTBE).[1]
- Shake vigorously and separate phases.
- Analyze organic phase by GC-MS or evaporate to determine recovery efficiency.
 - Note: The free base is volatile; avoid high-vacuum or high-heat evaporation. Use mild rotary evaporation or form the salt immediately.

Visualization: Solubility Workflows

Figure 1: Solubility Determination Workflow

This diagram outlines the logical flow for characterizing the salt's solubility.[4]

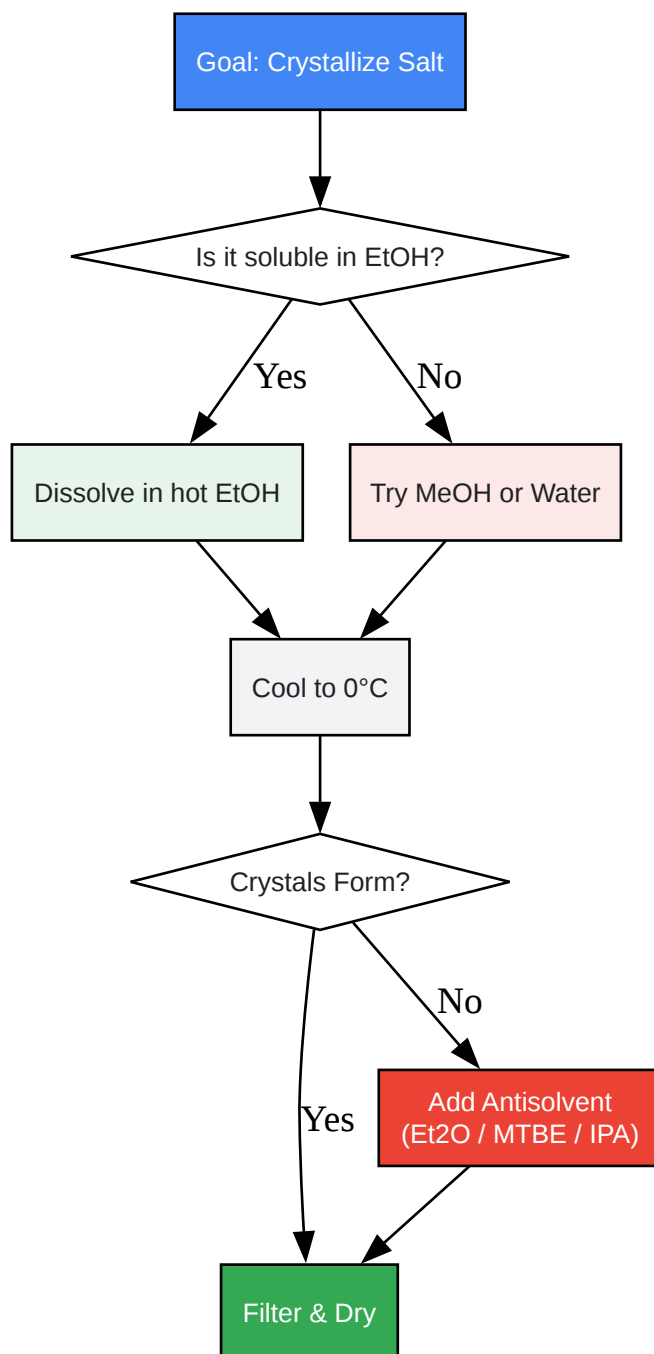


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Caption: Step-by-step workflow for determining the equilibrium solubility of amine salts.

Figure 2: Crystallization Solvent Selection Guide

A decision tree for purifying the salt based on solubility differences.



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Caption: Decision tree for selecting solvent/antisolvent systems for crystallization.

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